L-山梨糖-6-13C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

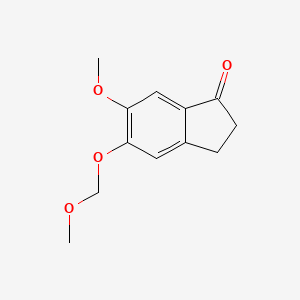

L-sorbose-6-13C is a stable isotope-labeled compound of L-sorbose, a naturally occurring monosaccharide carbohydrate. The “13C” label indicates that the carbon at the sixth position in the sorbose molecule is a carbon-13 isotope, which is a non-radioactive, stable isotope of carbon. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.

科学研究应用

L-sorbose-6-13C is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Metabolic Studies: Used to trace metabolic pathways in vivo safely.

NMR Spectroscopy: The carbon-13 label enhances the sensitivity and resolution of NMR studies, allowing for detailed structural and kinetic analysis.

Proteomics Research: Utilized in the study of protein-carbohydrate interactions and other biochemical processes.

作用机制

Target of Action

L-sorbose-6-13C, also known as (3S,4R,5S)-1,3,4,5,6-pentahydroxy(613C)hexan-2-one, is a low molecular weight naturally occurring monosaccharide carbohydrate molecule It is used for proteomics research , indicating that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that the compound can be transformed into rare 3-deoxy-l-ketohexoses through a group transfer process . This

生化分析

Biochemical Properties

L-sorbose-6-13C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to induce the production of a multifunctional ß-glucosidase by the thermophilic fungus Humicola grisea var. thermoidea . The addition of L-sorbose to cultures containing cellobiose enhanced the extracellular levels of the ß-glucosidase .

Cellular Effects

L-sorbose-6-13C has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, L-sorbose induces morphological changes in many filamentous fungi, causing cell length reduction, increased branching, and localized bulges in the hyphal walls .

Molecular Mechanism

The molecular mechanism of action of L-sorbose-6-13C involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to stimulate both enzyme synthesis and secretion in Humicola grisea var. thermoidea .

Temporal Effects in Laboratory Settings

The effects of L-sorbose-6-13C change over time in laboratory settings. It has been observed that L-sorbose increases the lag phase period 3-fold and drastically alters the morphology of the fungal hyphae .

Metabolic Pathways

L-sorbose-6-13C is involved in several metabolic pathways. It interacts with various enzymes or cofactors. For instance, it participates in many metabolic pathways and its dysregulation may lead to metabolic diseases .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of L-sorbose-6-13C typically involves the incorporation of the carbon-13 isotope into the sorbose molecule. One common method is the reduction of labeled D-glucose or D-gluconate to sorbitol, followed by oxidation to L-sorbose using Acetobacter suboxydans . The process involves several steps:

Reduction: D-glucose or D-gluconate is reduced to sorbitol using sodium borohydride.

Oxidation: The resulting sorbitol is oxidized to L-sorbose using Acetobacter suboxydans.

Industrial Production Methods

Industrial production of L-sorbose-6-13C follows similar steps but on a larger scale. The process is adapted from the commercial synthesis of vitamin C, which involves the conversion of sorbitol to L-sorbose and further to L-ascorbic acid .

化学反应分析

Types of Reactions

L-sorbose-6-13C undergoes various chemical reactions, including:

Oxidation: L-sorbose can be oxidized to 2-keto-gulonic acid, an important precursor for vitamin C.

Reduction: Reduction of L-sorbose can yield sorbitol.

Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups.

Common Reagents and Conditions

Major Products

2-Keto-Gulonic Acid: Formed from the oxidation of L-sorbose.

Sorbitol: Formed from the reduction of L-sorbose.

相似化合物的比较

Similar Compounds

L-sorbose: The non-labeled form of L-sorbose.

D-sorbose: The D-isomer of sorbose, which has different stereochemistry.

2-Keto-Gulonic Acid: An oxidation product of L-sorbose.

Uniqueness

L-sorbose-6-13C is unique due to its carbon-13 labeling, which makes it particularly valuable for research applications that require tracking and detailed analysis of metabolic processes. This labeling provides a distinct advantage over non-labeled compounds in studies involving NMR spectroscopy and metabolic tracing.

属性

IUPAC Name |

(3S,4R,5S)-1,3,4,5,6-pentahydroxy(613C)hexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-NYVZSSFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[C@H]([C@@H]([C@H]([13CH2]O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-5-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]-2-penten-4-ynoic Acid Methyl Ester](/img/structure/B583899.png)

![lithium;(4-methyl-2-oxochromen-7-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B583903.png)

![D-[1-2H]Mannose](/img/structure/B583905.png)

![(2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate](/img/structure/B583908.png)

![3-O-Methyl-D-[6-13C]glucose](/img/structure/B583915.png)